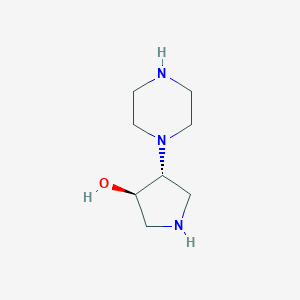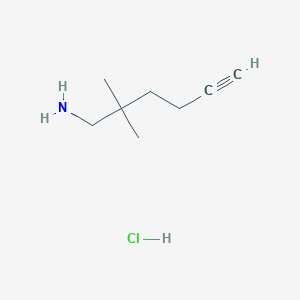
2,2-Dimethylhex-5-yn-1-amine hydrochloride
Übersicht
Beschreibung
2,2-Dimethylhex-5-yn-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylhex-5-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dimethylhex-5-yn-1-amine hydrochloride are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
2,2-Dimethylhex-5-yn-1-amine hydrochloride is a powder at room temperature . Its molecular weight is 161.67 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Efficient Synthesis for Drug Intermediates : One study describes an efficient method for synthesizing key intermediates in the production of licofelone, an anti-inflammatory drug, utilizing a series of chemical reactions involving similar compounds. This method underscores the utility of such chemical structures in synthesizing complex molecules for pharmaceutical applications (S. Rádl et al., 2009).
Chiral Palladacycle Development : Research into the development of a novel chiral palladacycle, employing a synthesized amine ligand for asymmetric hydrophosphination reactions, highlights the role of these compounds in creating catalysts for stereoselective synthesis (J. S. Yap et al., 2014).
Protection and Deprotection Strategies
- Amine Protection : The protection of primary amines as N-substituted 2,5-dimethylpyrroles, a process that shields the amine group from reactive conditions, and subsequent regeneration by treatment with hydroxylamine hydrochloride demonstrates the relevance of these strategies in synthetic chemistry (Stephen P. Breukelman et al., 1982).
Analytical Chemistry and Material Science
- Metal Chelation for Medical Imaging : A study on the preparation of tricatechol ligands for complexing with 99mTc, used in medical imaging, underscores the importance of such compounds in developing diagnostic tools. The structural versatility provided by these ligands showcases the potential for creating targeted imaging agents (F. Hahn & S. Rupprecht, 1991).
Novel Synthetic Methods
- Microwave-Assisted Protection : The microwave-assisted protection and deprotection of primary amines as 2,5-dimethylpyrroles demonstrate advancements in synthetic methodology, offering more efficient and higher-yield strategies for manipulating amine functionalities (Amita Walia et al., 2013).
Eigenschaften
IUPAC Name |
2,2-dimethylhex-5-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h1H,5-7,9H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGTXFIGNJCWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhex-5-yn-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



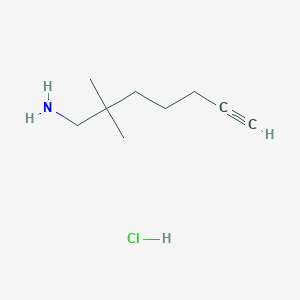
![decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride](/img/structure/B1485262.png)
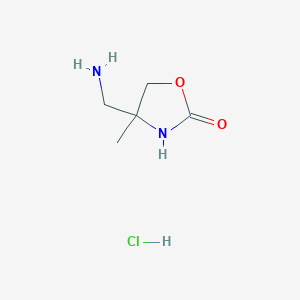
![N-methylspiro[4.5]decan-8-amine hydrochloride](/img/structure/B1485264.png)
![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)

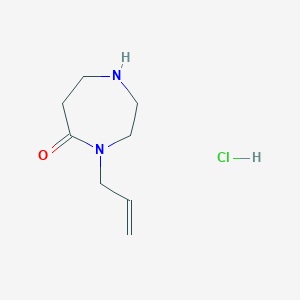

![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)


![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)
